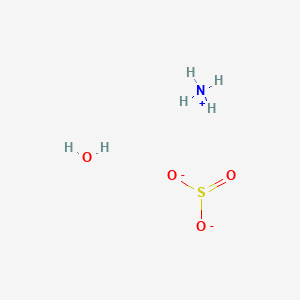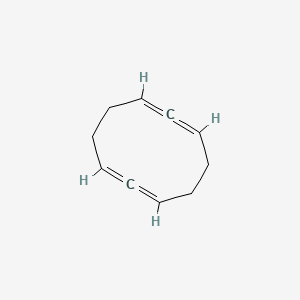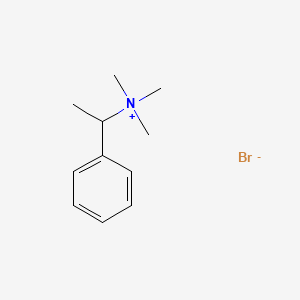
N,N,N-Trimethyl-1-phenylethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-1-phenylethanaminium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-phenylethanaminium bromide can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under mild conditions and yields the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are combined in a controlled environment. The reaction is monitored to ensure optimal yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-1-phenylethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: The major products formed depend on the nucleophile used. For example, using hydroxide ions can yield N,N,N-trimethyl-1-phenylethanol.
Oxidation: Oxidation can lead to the formation of N,N,N-trimethyl-1-phenylethanone.
Reduction: Reduction can produce N,N,N-trimethyl-1-phenylethylamine.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-1-phenylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of various chemicals and as a surfactant in industrial processes
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-1-phenylethanaminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets such as ion channels and cell membranes, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-1-phenylethanaminium iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium chloride: Contains a chloride ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium bis(trifluoromethylsulfonyl)imide: Contains a bis(trifluoromethylsulfonyl)imide ion instead of a bromide ion
Uniqueness
N,N,N-Trimethyl-1-phenylethanaminium bromide is unique due to its specific interactions with biological membranes and its effectiveness as a phase transfer catalyst. Its bromide ion also imparts distinct chemical properties compared to its iodide and chloride counterparts .
Eigenschaften
CAS-Nummer |
36043-87-5 |
|---|---|
Molekularformel |
C11H18BrN |
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
trimethyl(1-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-10(12(2,3)4)11-8-6-5-7-9-11;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XLQFPGSOWUYDMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


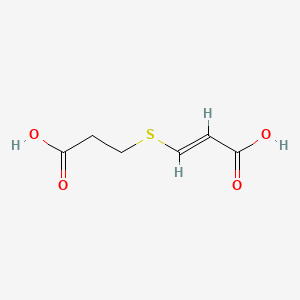
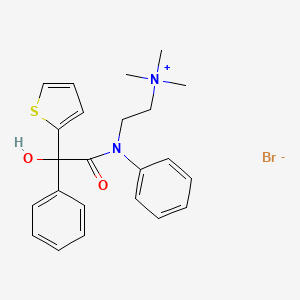
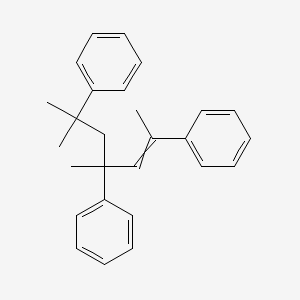
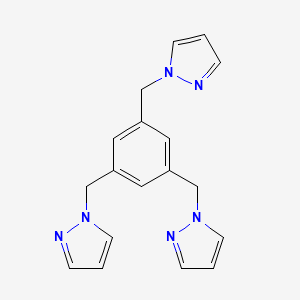
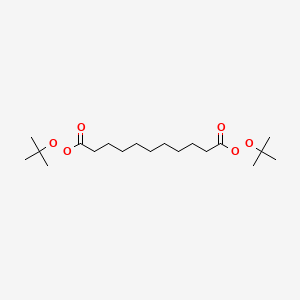
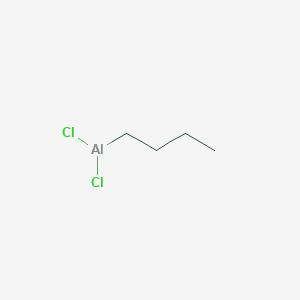
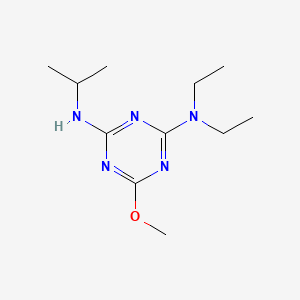
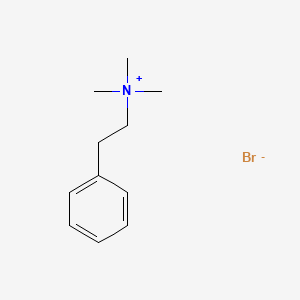
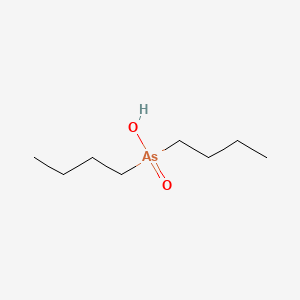
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


